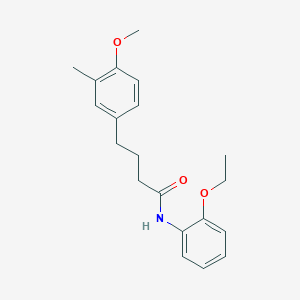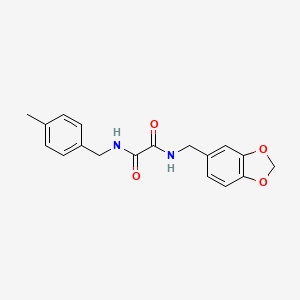
1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine, also known as A-967079, is a chemical compound that has been extensively studied in the field of pain management. It is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. In
Applications De Recherche Scientifique
1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine has been extensively studied in the field of pain management. It has been shown to be effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to be effective in reducing hyperalgesia and allodynia, which are common symptoms of chronic pain.
Mécanisme D'action
1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine is a selective antagonist of the TRPV1 channel, which is involved in the transmission of pain signals. TRPV1 channels are activated by a variety of stimuli, including heat, acid, and capsaicin. When activated, TRPV1 channels allow the influx of calcium ions into the cell, which leads to the release of neurotransmitters that transmit pain signals to the brain. This compound blocks the activation of TRPV1 channels, which reduces the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain. It has also been shown to be effective in reducing hyperalgesia and allodynia. This compound has no effect on normal pain perception, indicating that it is selective for pathological pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is highly selective for the TRPV1 channel, which reduces the likelihood of off-target effects. It is also effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain, which makes it a useful tool for studying the mechanisms of these types of pain. However, this compound has some limitations. It is not effective in reducing normal pain perception, which limits its usefulness for studying acute pain. It is also not effective in reducing pain in all animal models, which limits its applicability to certain types of pain.
Orientations Futures
There are several future directions for the study of 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine. One direction is to investigate its potential for the treatment of chronic pain in humans. Another direction is to study its effects on other types of pain, such as visceral pain. Additionally, there is a need for further research on the mechanism of action of this compound, as well as its potential for off-target effects. Finally, there is a need for the development of more selective TRPV1 antagonists, which could have greater efficacy and fewer side effects than this compound.
Méthodes De Synthèse
The synthesis of 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine involves a series of chemical reactions. The starting material is 1-adamantyl isocyanate, which is reacted with 2-pyridinyl hydrazine to form 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)semicarbazide. This intermediate is then treated with phosphorus oxychloride to form the final product, this compound.
Propriétés
IUPAC Name |
1-adamantyl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c24-19(20-12-15-9-16(13-20)11-17(10-15)14-20)23-7-5-22(6-8-23)18-3-1-2-4-21-18/h1-4,15-17H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJOHLQFCPGVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4895275.png)

![1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4895294.png)


![ethyl 3-(2-methylbenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4895320.png)

![3-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B4895332.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4895336.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)
![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)